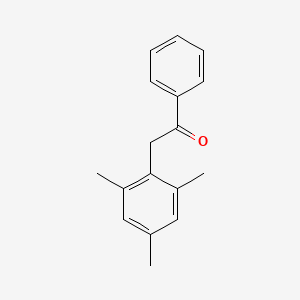
1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone is an organic compound with the molecular formula C17H18O. It is known for its unique structure, which includes a phenyl group and a 2,4,6-trimethylphenyl group attached to an ethanone backbone. This compound is often used in various chemical and industrial applications due to its distinct properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,4,6-trimethylbenzene (mesitylene) with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
化学反应分析
Types of Reactions: 1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
科学研究应用
1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
作用机制
The mechanism of action of 1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the trimethyl groups and the electron-withdrawing effects of the phenyl group. These effects can alter the compound’s behavior in electrophilic and nucleophilic reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces.
相似化合物的比较
1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone can be compared with other similar compounds, such as:
Acetophenone: Lacks the trimethylphenyl group, making it less sterically hindered and more reactive in certain reactions.
Benzophenone: Contains two phenyl groups, which can lead to different reactivity and applications.
2,4,6-Trimethylacetophenone: Similar structure but with different substitution patterns, affecting its chemical properties and reactivity.
Uniqueness: The presence of both phenyl and 2,4,6-trimethylphenyl groups in this compound provides a unique combination of steric and electronic effects, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
5350-76-5 |
|---|---|
分子式 |
C17H18O |
分子量 |
238.32 g/mol |
IUPAC 名称 |
1-phenyl-2-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C17H18O/c1-12-9-13(2)16(14(3)10-12)11-17(18)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
InChI 键 |
YHGIBJZESOLKPH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)CC(=O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















